molecular formula C22H22O10 B190720 3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 20633-67-4

3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Numéro de catalogue: B190720
Numéro CAS: 20633-67-4
Poids moléculaire: 446.4 g/mol
Clé InChI: WACBUPFEGWUGPB-MIUGBVLSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a flavone glycoside characterized by a 3-(3-hydroxy-4-methoxyphenyl) substituent at position 3 of the chromen-4-one backbone and a β-D-glucopyranosyl moiety at position 7. The glucose unit is linked via an O-glycosidic bond, contributing to its polarity and solubility in aqueous environments. Its molecular formula is C22H22O11, with a molecular weight of 462.41 g/mol (calculated from and structural analysis).

Méthodes De Préparation

Functional Group Introduction

Hydroxylation and Methoxylation

The 3-hydroxy-4-methoxyphenyl group is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. Methoxylation typically employs methyl iodide or dimethyl sulfate in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) .

Protecting Group Strategy

Temporary protection of hydroxyl groups (e.g., using acetyl or benzyl groups) prevents undesired side reactions during subsequent glycosylation. Deprotection is achieved via hydrolysis (NaOH/EtOH) or catalytic hydrogenation .

Regioselective Glycosylation

The attachment of the (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl moiety at the 7-position represents the most complex step. Enzymatic methods using family 1 glycosyltransferases (UGTs) have emerged as the gold standard for regiocontrol .

Enzyme Selection and Kinetic Parameters

Key UGTs and their performance metrics are summarized below:

EnzymeSubstrate PositionK<sub>m</sub> (μM)k<sub>cat</sub> (min<sup>−1</sup>)Optimal Temp (°C)
RhUGT17-OH41.2 ± 5.82.0 ± 0.130
AtUGT78D27-OH28.9 ± 4.87.9 ± 0.440
OsUGT88C15-OH67.1 ± 9.06.3 ± 0.335

Data adapted from large-scale screening of 40 UGTs . RhUGT1 and AtUGT78D2 demonstrate superior activity for 7-OH glycosylation, with AtUGT78D2 offering higher turnover at elevated temperatures.

Reaction Optimization

  • Cofactor Requirements : UDP-glucose (2–5 mM) as glycosyl donor.

  • pH Range : 7.0–7.5 (Tris-HCl or phosphate buffer).

  • Temperature : 30–40°C, enzyme-dependent.

  • Yield Enhancement : 15–20% glycerol stabilizes enzymes, improving conversion rates to ≥90% .

Industrial Scalability Considerations

Continuous Flow Systems

Microreactor technology reduces reaction times from 24 h to <4 h by improving mass transfer. A 2023 study achieved 92% yield at 10 g/L substrate loading using immobilized RhUGT1 .

Purification Protocols

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted sugars.

  • Chromatography : Reverse-phase C18 columns resolve regioisomeric impurities (<0.5% final).

Analytical Validation

Structural Confirmation

<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>):

  • δ 7.82 (d, J = 8.9 Hz, H-5 chromenone)

  • δ 5.12 (d, J = 7.2 Hz, H-1 oxan-2-yl)
    HRMS : m/z 493.1442 [M+H]<sup>+</sup> (calc. 493.1438) .

Purity Assessment

HPLC-DAD (C18, 1.0 mL/min, 30% MeCN/H<sub>2</sub>O):

  • Retention time: 12.7 min

  • Purity: ≥98.5% (254 nm)

Analyse Des Réactions Chimiques

Types de réactions : Le Calycosin-7-O-β-D-glucoside subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro correspondants.

    Substitution : Les réactions de substitution peuvent se produire au niveau des groupes hydroxyles, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Des réactifs comme l'anhydride acétique et le chlorure de benzoyle sont utilisés pour les réactions d'acétylation et de benzoylation, respectivement.

Principaux produits formés :

    Oxydation : Quinones et autres dérivés oxydés.

    Réduction : Dérivés dihydro.

    Substitution : Dérivés acétylés et benzoylés.

4. Applications de la recherche scientifique

Le Calycosin-7-O-β-D-glucoside a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le Calycosin-7-O-β-D-glucoside exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies métaboliques :

Applications De Recherche Scientifique

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. Studies indicate that the flavonoid structure contributes to its ability to scavenge free radicals and reduce lipid peroxidation .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines while sparing normal cells, suggesting a selective mechanism of action . Further research is needed to explore its efficacy in clinical settings.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuroprotection .

Dietary Supplements

Due to its health benefits, this compound is being explored for inclusion in dietary supplements aimed at improving overall health and wellness. Its antioxidant and anti-inflammatory properties make it a candidate for formulations targeting chronic diseases .

Functional Foods

Incorporating this compound into functional foods can enhance their health benefits. For instance, it could be added to beverages or snacks aimed at promoting cardiovascular health or reducing inflammation .

Natural Pesticide

Research indicates that compounds with flavonoid structures can serve as natural pesticides due to their ability to inhibit the growth of certain pathogens and pests. This application could lead to safer agricultural practices by reducing reliance on synthetic pesticides .

Plant Growth Promoter

There is potential for this compound to act as a plant growth promoter by enhancing resistance against environmental stressors such as drought or salinity . This could be particularly beneficial in sustainable agriculture.

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability
Anti-inflammatory EffectsInhibited pro-inflammatory cytokine production
Anticancer PropertiesInduced apoptosis in cancer cell lines
Neuroprotective EffectsPotential for preventing neurodegenerative diseases

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The compound is compared to five structurally related flavonoid glycosides, highlighting variations in substituents, glycosylation, and bioactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Glycosylation Pattern Biological Activities
Target Compound C22H22O11 462.41 3-(3-hydroxy-4-methoxyphenyl) Glucose at C7 Hypothesized: Antioxidant, anti-inflammatory (similar to diosmin)
Diosmin () C28H32O15 608.55 3-(3-hydroxy-4-methoxyphenyl) Rutinoside (glucose + rhamnose) at C7 Venotonic, anti-inflammatory, antioxidant
Hesperidin () C28H34O15 610.56 2,3-dihydrochromen-4-one backbone Rutinoside at C7 Antidiabetic, antioxidant, anti-cancer
Cynaroside (Luteolin 7-O-glucoside) () C21H20O11 448.38 3',4',5,7-tetrahydroxyflavone Glucose at C7 Anti-proliferative in gastric cancer via MET/AKT/mTOR inhibition
3-(4-Methoxyphenyl)-7-glucoside () C22H22O10 446.41 3-(4-methoxyphenyl) Glucose at C7 Unreported in provided evidence; predicted lower antioxidant activity vs. target
5-Hydroxy-3-(4-Methoxyphenyl)-7-glucoside () C22H22O10 446.41 5-hydroxy, 3-(4-methoxyphenyl) Glucose at C7 Potential free radical scavenging (inferred from )

Key Observations:

Glycosylation Impact: The target compound’s single glucose unit (vs. diosmin’s rutinoside) likely reduces molecular weight and alters solubility. Rutinosides (e.g., diosmin, hesperidin) exhibit enhanced bioavailability due to lipophilic rhamnose.

Substituent Effects : The 3-hydroxy-4-methoxyphenyl group in the target compound may enhance antioxidant activity compared to analogs lacking the 3-hydroxy group (e.g., ’s 4-methoxyphenyl derivative).

Research Findings and Pharmacological Implications

Solubility and Bioavailability

  • The target compound’s glucoside moiety improves water solubility compared to aglycones (e.g., diosmetin), though less than rutinosides due to the absence of rhamnose.
  • notes that glucosides like cynaroside (luteolin 7-O-glucoside) exhibit moderate intestinal absorption, while rutinosides require gut microbiota for deglycosylation.

Antioxidant Activity

  • The 3-hydroxy group on the phenyl ring enhances radical scavenging capacity by stabilizing phenoxyl radicals.

Anti-Inflammatory and Anti-Cancer Effects

  • Diosmin’s rutinoside structure is linked to inhibition of NF-κB and COX-2 pathways. The target compound’s simpler glycosylation may limit these effects but could reduce off-target interactions.
  • Cynaroside’s anti-cancer activity via MET/AKT/mTOR axis modulation () suggests flavone glucosides may target similar pathways, though substituent positioning is critical.

Activité Biologique

The compound 3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one , also known as Neodiosmin (CAS No. 20633-67-4), is a flavone glycoside that has garnered attention for its diverse biological activities. This article reviews the compound's biological activity based on recent research findings.

Chemical Structure and Properties

Neodiosmin is characterized by its complex structure which includes a chromone backbone and multiple hydroxyl groups. Its molecular formula is C28H32O14C_{28}H_{32}O_{14}, with a molecular weight of 592.55 g/mol . The presence of these functional groups contributes to its biological activities.

Anticancer Activity

Neodiosmin and its derivatives have shown significant anticancer properties . Research indicates that chromone derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, one study reported IC50 values of 22.09 µg/mL and 6.40 µg/mL against specific cancer cell lines, indicating potent cytotoxicity . The mechanism involves the induction of apoptosis and inhibition of cell proliferation through multiple signaling pathways.

Neuroprotective Effects

Recent studies suggest that Neodiosmin enhances neuroplasticity and exhibits neuroprotective effects. It has been shown to promote the proliferation of hippocampal neurons and increase the phosphorylation of cAMP response element-binding protein (CREB), which is crucial for neuronal survival and synaptogenesis . These findings highlight its potential in treating neurodegenerative diseases.

Antioxidant Activity

Neodiosmin also demonstrates antioxidant properties , which are vital for protecting cells from oxidative stress. In vitro assays have shown that it effectively scavenges free radicals and enhances total antioxidant capacity . This activity is attributed to its ability to modulate various biochemical pathways involved in oxidative stress responses.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens. Preliminary results indicate significant inhibitory effects on bacterial strains, suggesting its potential as a natural antimicrobial agent .

The biological activities of Neodiosmin can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Neuroprotective Signaling : Modulation of CREB phosphorylation and brain-derived neurotrophic factor (BDNF) levels.
  • Antioxidative Mechanisms : Scavenging of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.
  • Inhibition of Pathogen Growth : Disruption of microbial cell walls or metabolic pathways.

Case Studies

  • Cytotoxicity in Cancer Cells : A study synthesized various chromone derivatives and tested their cytotoxicity against human cancer cell lines, demonstrating that modifications in the chromone structure significantly affect their anticancer potency .
  • Neuroprotection in Animal Models : In vivo studies have shown that Neodiosmin administration leads to improved cognitive functions in animal models subjected to neurotoxic insults, suggesting its therapeutic potential for neurodegenerative diseases .

Data Summary

Activity TypeObserved EffectsReference
AnticancerCytotoxic effects on leukemia & breast cancer cells; IC50 values < 30 µg/mL
NeuroprotectiveEnhanced neuron proliferation; increased CREB phosphorylation
AntioxidantSignificant free radical scavenging; improved total antioxidant capacity
AntimicrobialInhibitory effects against bacterial strains

Q & A

Basic Research Questions

Q. How can the glycosylation pattern of this flavonoid be experimentally determined?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For NMR, focus on anomeric proton signals (δ 4.5–5.5 ppm) to identify glycosidic linkages and sugar configurations. Compare data with structurally similar compounds like hesperidin ( ) or diosmin ( ). For HR-MS, analyze fragmentation patterns to confirm the presence of hexose (e.g., glucose) or deoxyhexose (e.g., rhamnose) moieties. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What are reliable protocols for isolating this compound from natural sources?

  • Methodology : Employ column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC using a C18 column and gradient elution (e.g., water:acetonitrile with 0.1% formic acid). Monitor fractions via UV-Vis at λ ~280 nm (characteristic of flavonoids). Validate purity using thin-layer chromatography (TLC) and compare retention factors (Rf) with standards. Refer to isolation techniques for analogs like astragalin ( ) or diosmin ( ) for optimization .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25–60°C. Quantify degradation products using LC-MS/MS and track changes in UV absorption. Compare results with structurally related methoxyflavones ( ). For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology :

  • Dose-Response Studies : Test the compound across a wide concentration range (nM–mM) in cell-free (e.g., DPPH/ABTS assays) and cellular systems (e.g., ROS detection probes).
  • Context-Specific Assays : Evaluate activity under varying oxygen levels or in the presence of metal ions (Fe²⁺/Cu²⁺), which may modulate redox behavior.
  • Cross-Validation : Use orthogonal assays (e.g., glutathione depletion for pro-oxidant effects) and compare with analogs like 5,6,7-trihydroxy-4′-methoxyflavone ( ). Address limitations in experimental design (e.g., sample degradation) as noted in .

Q. How can structure-activity relationships (SARs) be explored to enhance its pharmacological efficacy?

  • Methodology :

  • Synthetic Modification : Target the hydroxyl and methoxy groups on the flavone core or the glycosidic moiety. For example, acetylation of hydroxyls or enzymatic glycosylation (using glycosyltransferases) to alter solubility and bioavailability.
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like Hedgehog signaling proteins ( ) or estrogen receptors ( ). Validate predictions with mutagenesis or competitive binding assays .

Q. What in vivo models are appropriate for studying its pharmacokinetics and metabolite profiling?

  • Methodology :

  • Animal Models : Use streptozotocin-induced diabetic rats (as in ) or aged rodent models ( ) to assess absorption/distribution. Collect plasma and tissues at timed intervals for LC-MS/MS analysis.
  • Metabolite Identification : Incubate the compound with liver microsomes and use UPLC-Q-TOF-MS to detect phase I/II metabolites. Compare with known metabolites of hesperidin ( ) .

Q. Technical Challenges & Solutions

Q. How can low yields in enzymatic synthesis of the glycosidic moiety be improved?

  • Methodology : Optimize reaction conditions for glycosyltransferases (e.g., pH, cofactors like UDP-glucose). Use directed evolution or site-saturation mutagenesis to enhance enzyme specificity. Monitor reactions in real-time with HPLC-UV ( ). For scale-up, consider immobilized enzyme systems or flow chemistry .

Q. What analytical approaches distinguish between isomeric glycosides (e.g., α vs. β anomers)?

  • Methodology : Combine chiral chromatography (e.g., CHIRALPAK IG-3 column) with circular dichroism (CD) spectroscopy. Compare NMR coupling constants (J values) of anomeric protons: α-anomers typically show J = 3–4 Hz, while β-anomers exhibit J = 6–8 Hz ( ) .

Propriétés

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACBUPFEGWUGPB-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20633-67-4
Record name Calycosin 7-o-beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CALYCOSIN 7-O-.BETA.-D-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/247AW3A88C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.